![molecular formula C20H19N5O4S B2485811 N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide CAS No. 903312-10-7](/img/structure/B2485811.png)
N-((5-((2-((3-acetamidophenyl)amino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds containing the 1,3,4-oxadiazole ring system can be achieved through various methods. A common approach involves the cyclization of acyl hydrazides in the presence of appropriate reagents or conditions. For instance, the design and synthesis of N-substituted benzamides incorporating the 1,3,4-oxadiazole ring have been demonstrated, starting from basic acetic acids and proceeding through a series of steps including esterification, hydrazide formation, and cyclization in the presence of carbon disulfide to afford the oxadiazole core (Ravinaik et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds containing the 1,3,4-oxadiazole moiety can be elucidated using spectroscopic methods such as NMR and X-ray crystallography. These techniques provide detailed information about the atomic arrangement and geometry of the molecule. For example, the crystal structure of a related compound, 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide, was determined, revealing insights into its molecular conformation and intermolecular interactions (Sharma et al., 2016).
Chemical Reactions and Properties
Compounds containing the 1,3,4-oxadiazole ring are known to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of multiple reactive sites. These reactions can be exploited to generate a wide array of derivatives with diverse biological activities. The synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide showcases the reactivity of the oxadiazole ring, where N-substitution was achieved through reaction with bromoacetyl bromide in basic media, followed by coupling with thiol derivatives (Siddiqui et al., 2013).
Mechanism of Action
Target of Action
The compound contains a benzoxazole moiety, which is known to exhibit a broad range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . The specific target would depend on the exact context in which this compound is used.
properties
IUPAC Name |
N-[[5-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4S/c1-13(26)22-15-8-5-9-16(10-15)23-17(27)12-30-20-25-24-18(29-20)11-21-19(28)14-6-3-2-4-7-14/h2-10H,11-12H2,1H3,(H,21,28)(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEUJEQGGVEPHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.